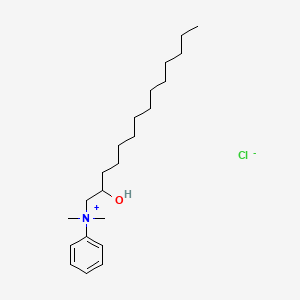![molecular formula C9H16O4 B14285749 [(2-Methylpropanoyl)oxy]methyl butanoate CAS No. 137373-55-8](/img/structure/B14285749.png)
[(2-Methylpropanoyl)oxy]methyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methylpropanoyl)oxy]methyl butanoate is an ester compound, characterized by its pleasant fruity odor. Esters are widely known for their distinctive fragrances and are commonly found in nature, particularly in fruits and flowers . This compound is a derivative of butanoic acid and 2-methylpropanoic acid, making it a part of the larger family of esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters like [(2-Methylpropanoyl)oxy]methyl butanoate is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are typically limited to the formation of simple esters .
Industrial Production Methods
Industrially, esters are often produced via Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency in producing a variety of esters .
Analyse Des Réactions Chimiques
Types of Reactions
Esters like [(2-Methylpropanoyl)oxy]methyl butanoate undergo several types of chemical reactions, including:
Hydrolysis: Breaking down the ester into its corresponding acid and alcohol under acidic or basic conditions.
Reduction: Reducing the ester to an alcohol using reagents like lithium aluminum hydride.
Transesterification: Exchanging the organic group of an ester with the organic group of an alcohol.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid or base catalyst.
Reduction: Commonly uses lithium aluminum hydride (LiAlH4).
Transesterification: Often employs an alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Yields the corresponding alcohol.
Transesterification: Results in a different ester and alcohol.
Applications De Recherche Scientifique
[(2-Methylpropanoyl)oxy]methyl butanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action for esters like [(2-Methylpropanoyl)oxy]methyl butanoate typically involves nucleophilic attack on the carbonyl carbon. This can lead to various reactions such as hydrolysis, where water acts as the nucleophile, or reduction, where a hydride donor like LiAlH4 is the nucleophile . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: Another ester with a fruity odor, commonly found in nature.
Ethyl acetate: Widely used as a solvent and in the production of perfumes and flavorings.
Isopropyl butanoate: Known for its pleasant odor and used in similar applications as [(2-Methylpropanoyl)oxy]methyl butanoate.
Uniqueness
This compound is unique due to its specific combination of butanoic acid and 2-methylpropanoic acid, which gives it distinct chemical properties and applications. Its synthesis and reactions are well-studied, making it a valuable compound in both academic and industrial research .
Propriétés
Numéro CAS |
137373-55-8 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-methylpropanoyloxymethyl butanoate |
InChI |
InChI=1S/C9H16O4/c1-4-5-8(10)12-6-13-9(11)7(2)3/h7H,4-6H2,1-3H3 |
Clé InChI |
WMCYKCQZUHWYSS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCOC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)

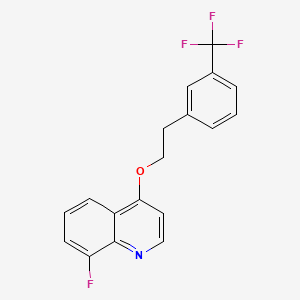
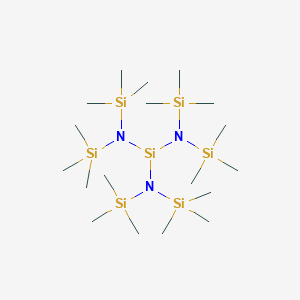

![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
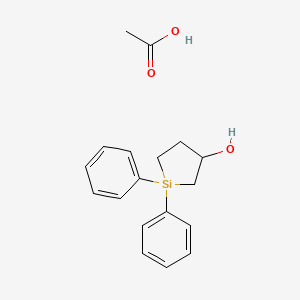

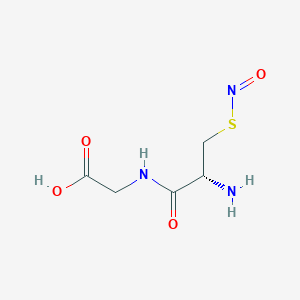
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
